Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate

Description

Chemical Identity and Nomenclature

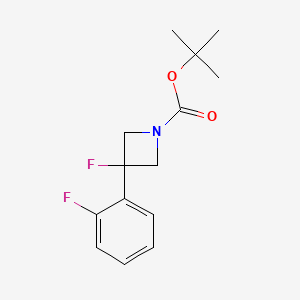

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate (CAS: 1443979-99-4) is a fluorinated azetidine derivative with the molecular formula C₁₄H₁₇F₂NO₂ and a molecular weight of 269.29 g/mol . Its systematic IUPAC name reflects its substitution pattern:

- Azetidine core : A four-membered nitrogen-containing heterocycle.

- 3-Fluoro and 3-(2-fluorophenyl) substituents : Fluorine atoms at the 3-position of the azetidine ring and the ortho position of the phenyl group.

- 1-Carboxylate group : A tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

Common synonyms include:

- 1-Boc-3-fluoro-3-(2-fluorophenyl)azetidine

- tert-Butyl 3-fluoro-3-(o-fluorophenyl)azetidine-1-carboxylate.

Structural identifiers :

| Property | Value | |

|---|---|---|

| SMILES | CC(C)(C)OC(=O)N1CC(F)(C1)C1=CC=CC=C1F | |

| InChI Key | SRLBUIWEWKPCRG-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(F)(C1)C1=CC=CC=C1F |

Historical Context and Discovery Pathways

The compound’s synthesis builds on advances in fluorination and azetidine chemistry:

- Early azetidine synthesis : Classical methods relied on cyclization of γ-amino alcohols or [2+2] cycloadditions, but these suffered from low yields.

- Modern fluorination strategies : The introduction of fluorine via reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® enabled regioselective fluorination at C3.

- Key synthetic steps :

Evolution in applications : Initially explored as a rigid scaffold for beta-turn mimetics, its utility expanded into kinase inhibitor and antiviral agent development due to fluorine’s metabolic stability.

Relevance in Contemporary Organic Chemistry

This compound exemplifies three trends in modern synthesis:

- Fluorine incorporation : Enhances bioavailability and target binding in drug candidates.

- Strained heterocycles : Azetidines balance reactivity (from ring strain) and stability, enabling modular functionalization.

- Protecting group strategies : The Boc group allows selective deprotection under mild acidic conditions, streamlining multi-step syntheses.

Applications :

- Pharmaceutical intermediates : Used in HCV protease inhibitors and serotonin receptor modulators.

- Materials science : Fluorinated azetidines serve as monomers for high-performance polymers with low dielectric constants.

Comparative data :

| Property | This compound | Non-fluorinated analog |

|---|---|---|

| LogP | 2.8 (calculated) | 1.2 |

| Metabolic stability | High (t₁/₂ > 6h) | Moderate (t₁/₂ ~2h) |

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLBUIWEWKPCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132400 | |

| Record name | 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-99-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate (CAS: 1443979-99-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a fluorinated azetidine ring, and a 2-fluorophenyl moiety, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human acute monocytic leukemia)

- HCT-116 (human colorectal carcinoma)

The IC50 values for these compounds often fall within the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated IC50 values as low as against MCF-7 cells, suggesting a strong potential for therapeutic applications in oncology .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can trigger apoptotic pathways through the activation of caspases, particularly caspase-3/7. This apoptotic induction is typically dose-dependent, highlighting the importance of compound concentration in therapeutic efficacy .

In Vitro Studies

- Cytotoxicity Assessment : In vitro studies conducted on MCF-7 and U-937 cell lines revealed that this compound derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups (EWGs) on the aromatic ring was found to enhance biological activity significantly .

- Apoptosis Induction : A study focusing on structural analogs highlighted that modifications leading to increased hydrophobic interactions with cellular targets enhanced apoptotic induction. This was evidenced by increased p53 expression levels and subsequent caspase activation in treated cells .

Comparative Analysis

The following table summarizes the biological activities of various derivatives related to this compound:

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | U-937 | 0.78 | Cell cycle arrest at G1 phase |

| Compound C | HCT-116 | 1.54 | Induction of p53 expression |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate has demonstrated promising biological activities, particularly as a potential pharmaceutical agent. Compounds with similar structures have been investigated for their efficacy against various biological targets.

Potential Therapeutic Uses

- Anticancer Activity: Preliminary studies suggest that compounds with azetidine rings may exhibit anticancer properties. The unique structure of this compound may enhance its effectiveness against specific cancer cell lines.

- Antimicrobial Properties: Research indicates that fluorinated compounds often possess enhanced antimicrobial activity. This compound's structure could be optimized for developing new antimicrobial agents.

Synthetic Organic Chemistry

The compound's synthetic pathways allow for modifications that can enhance its biological activity. The synthesis typically involves several key steps, which may include:

- Formation of the Azetidine Ring: Utilizing various reagents to construct the five-membered ring.

- Fluorination Reactions: Introducing fluorine atoms at specific positions to modify the compound's reactivity and biological profile.

These synthetic approaches not only facilitate the production of this compound but also enable the exploration of its derivatives.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its therapeutic applications. Studies often employ techniques such as:

- Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.

- Efficacy Testing: Determining the compound's effectiveness in inhibiting or activating biological pathways.

These studies are essential for elucidating the mechanism of action and potential therapeutic effects of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical differences:

Preparation Methods

Starting Materials and Initial Functionalization

- Alkenyl Azides or Alkenyl Amines : The synthesis begins with alkenyl azides or alkenyl amines bearing the appropriate substituents, such as a 2-fluorophenyl group.

- Protection of Amines : The nitrogen is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during fluorination and cyclization.

Bromofluorination Step

- The key fluorination step involves the bromofluorination of the carbon-carbon double bond in the alkenyl precursor.

- Reagents: N-bromosuccinimide (NBS) combined with triethylamine trishydrofluoride (Et3N·3HF) are used to introduce both bromine and fluorine across the double bond.

- Conditions: Typically performed in dichloromethane at low temperature (0 °C) to control regioselectivity and minimize side reactions.

This step produces a bromofluorinated intermediate where the bromine and fluorine atoms are installed regioselectively, setting the stage for ring closure.

Reduction and Amine Formation

- The bromofluorinated intermediate is then subjected to reduction.

- Common reducing agents include catalytic hydrogenation over Pd/C or hydride reagents like sodium triacetoxyborohydride or lithium aluminum hydride (LAH).

- This reduction converts the azide or imine functionalities to the corresponding amines, which are necessary for subsequent cyclization.

Cyclization to Azetidine Ring

- Intramolecular nucleophilic substitution occurs where the amine attacks the carbon bearing the bromine atom, displacing bromide and forming the azetidine ring.

- Bases such as sodium hydride (NaH) in polar aprotic solvents like DMF facilitate this cyclization.

- The Boc protecting group remains intact during this step, ensuring the nitrogen is protected.

Purification

- The final product, this compound, is purified by chromatographic methods.

- Aqueous extraction and organic solvent washes are used to remove impurities, including residual chloromethyl azetidine by-products.

Alternative Fluorination Reagents and Conditions

- Fluorinating reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes can be employed for the fluorination step.

- Acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid may be used in certain steps to facilitate transformations or purifications.

Summary Table of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | Alkenyl azide or alkenyl amine with 2-fluorophenyl group | Precursor for fluorination |

| Boc Protection | Boc anhydride or Boc2O, base (e.g., triethylamine) | Protects nitrogen atom |

| Bromofluorination | NBS, Et3N·3HF, DCM, 0 °C | Introduces Br and F across double bond |

| Reduction | Pd/C hydrogenation or hydride reagents (LAH, Red-Al, etc.) | Converts azide/imine to amine |

| Cyclization | NaH, DMF, room temperature | Intramolecular ring closure to azetidine |

| Purification | Chromatography, aqueous extraction | Isolates pure product |

Research Findings and Optimization Notes

- The bromofluorination reaction is highly regioselective and critical for successful synthesis.

- Careful control of reaction temperature and reagent stoichiometry minimizes side products such as chloromethyl azetidine derivatives.

- Use of DABCO (1,4-diazabicyclo[2.2.2]octane) can help reduce chloromethyl impurities during purification.

- Alternative fluorination strategies, such as deoxofluorination of hydroxylated precursors using DAST or related agents, are less commonly applied for this specific compound but are known for related fluorinated azetidines.

- Safety precautions are essential when handling azides and fluorinating agents due to potential explosive hazards and corrosiveness.

Q & A

Q. Key Considerations :

- Regioselectivity in fluorination is controlled by steric effects from the tert-butyl group.

- Boc (tert-butoxycarbonyl) protection ensures stability during coupling reactions.

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | DAST, DCM, 0°C → RT | Fluorination | |

| 2 | Pd(PPh₃)₄, K₂CO₃, 2-fluorophenylboronic acid | Suzuki coupling |

Advanced: How can stereochemical integrity be maintained during fluorination and functionalization?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts to enforce stereocontrol. For example, asymmetric fluorination with cinchona alkaloid-derived catalysts has been reported for similar azetidines .

- Analytical Validation : Monitor stereochemistry via chiral HPLC or polarimetry. references tert-butyl 3-fluoro derivatives validated using these techniques.

- Steric Guidance : The tert-butyl group directs fluorination to the less hindered face of the azetidine ring.

Data Contradiction Resolution :

If NMR (e.g., NOE experiments) and X-ray data conflict, prioritize high-resolution X-ray structures refined using SHELXL .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- 19F NMR : Confirms fluorine substitution patterns (δ ~ -100 to -200 ppm for CF3 groups; singlets for symmetric fluorines).

- 1H NMR : Coupling constants (e.g., JHF) reveal proximity to fluorine atoms.

- HRMS : Validates molecular formula (e.g., [M+H]+ for C15H18F2NO2 requires m/z 294.1312).

- X-ray Crystallography : Definitive proof of spatial arrangement. SHELXL refinement () is standard for small molecules.

Advanced: How can thermal stability and decomposition pathways be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures weight loss under heating (e.g., decomposition onset ~200°C).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions or exothermic decomposition events.

- Storage Recommendations : Store at 2–8°C under inert atmosphere (N2/Ar) to prevent Boc group hydrolysis .

Q. Stability Table :

| Condition | Stability Outcome | Reference |

|---|---|---|

| RT, air | Gradual Boc cleavage (7 days) | |

| 2–8°C, N2 | Stable >6 months |

Advanced: What strategies resolve discrepancies between NMR and X-ray data?

Methodological Answer:

- Dynamic Effects : Conformational flexibility in solution (NMR) vs. rigid crystal structures (X-ray) may explain differences.

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09) to validate proposed conformers.

- Multi-Technique Cross-Validation : Use IR (carbonyl stretches) and LC-MS to corroborate functional groups.

Example : If X-ray shows a planar azetidine ring but NMR suggests puckering, consider temperature-dependent NMR studies to probe ring dynamics .

Basic: How is the Boc group removed without degrading the azetidine core?

Methodological Answer:

- Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v, 2 h, RT).

- Quenching : Neutralize with NaHCO3 and extract with ethyl acetate.

- Monitoring : Track deprotection via TLC (disappearance of Boc carbonyl signal at ~1700 cm⁻¹ in IR).

Caution : Prolonged acid exposure may protonate the azetidine nitrogen, leading to ring-opening. notes similar protocols for tert-butyl 3-(hydroxymethyl)azetidine derivatives.

Advanced: What are the electronic effects of fluorine substitution on azetidine reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine increases ring strain and electrophilicity, enhancing susceptibility to nucleophilic attack.

- Impact on Coupling Reactions : The 2-fluorophenyl group directs cross-coupling to meta positions via ortho-directing effects.

- Computational Insights : Density Functional Theory (DFT) can map charge distribution and predict reactive sites.

Reference : highlights analogous fluorinated azetidines where electronic effects govern regioselectivity in alkylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.